
1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one is an organic compound with the molecular formula C10H9BrN2O This compound is characterized by the presence of an amino group, a cyano group, and a bromopropanone moiety attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, solvent-free methods and fusion techniques, where aromatic amines are reacted with ethyl cyanoacetate at elevated temperatures, are also employed in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic structures.
Cyclization Reactions: The presence of the cyano and amino groups allows for cyclization reactions to form various heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl cyanoacetates, amines, and various catalysts such as copper and iron compounds. Reaction conditions often involve elevated temperatures and solvent-free environments to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as pyrazoles, triazines, and other nitrogen-containing heterocycles .
Applications De Recherche Scientifique
1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino and cyano groups can act as nucleophiles, while the bromine atom can be substituted by other nucleophiles. These reactions can lead to the formation of various biologically active compounds that interact with molecular targets and pathways in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other N-substituted cyanoacetamides and cyanoacetohydrazides, which also possess cyano and amino groups attached to aromatic rings .
Uniqueness
1-(2-Amino-5-cyanophenyl)-3-bromopropan-2-one is unique due to the presence of the bromopropanone moiety, which allows for additional chemical transformations and the formation of diverse heterocyclic structures. This makes it a valuable compound in synthetic chemistry and drug discovery .
Propriétés
Formule moléculaire |
C10H9BrN2O |
|---|---|
Poids moléculaire |
253.09 g/mol |
Nom IUPAC |
4-amino-3-(3-bromo-2-oxopropyl)benzonitrile |
InChI |
InChI=1S/C10H9BrN2O/c11-5-9(14)4-8-3-7(6-12)1-2-10(8)13/h1-3H,4-5,13H2 |
Clé InChI |
WATGZMPQKFOOCA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)CC(=O)CBr)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


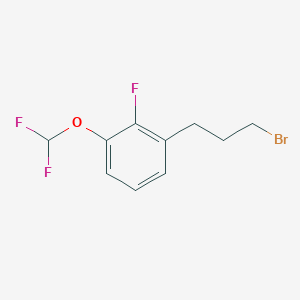
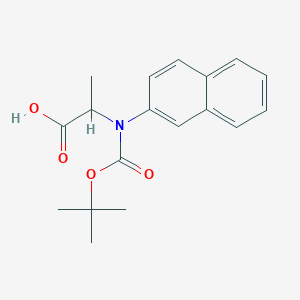
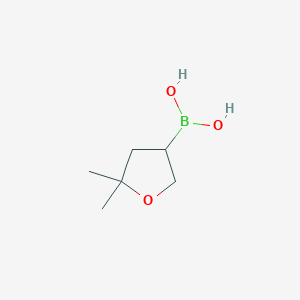
![(2E)-2-[[4-[3,5-bis[4-[(Z)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B14073868.png)
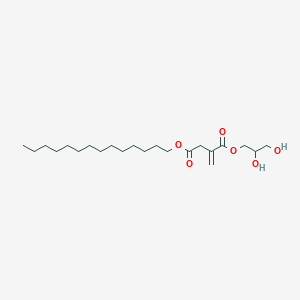
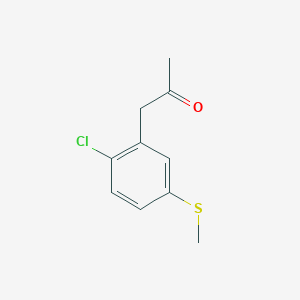
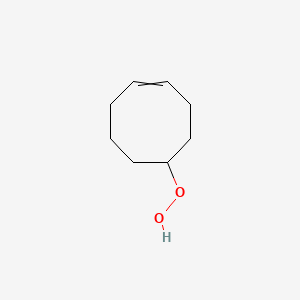

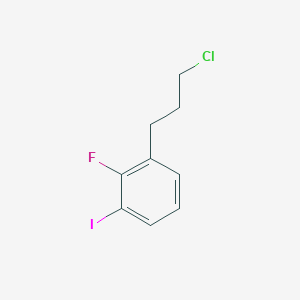
![4-Thiazolidinone, 5-[(2,4-dihydroxyphenyl)methylene]-2-thioxo-](/img/structure/B14073903.png)


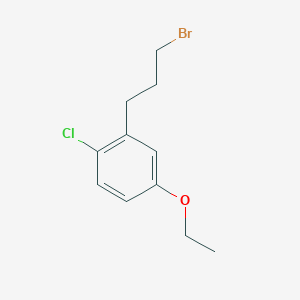
![(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073926.png)
